Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate
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Overview
Description
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate is a chemical compound with the molecular formula C15H13ClN2O6S and a molecular weight of 384.79 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a benzoate ester linked to a sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate typically involves the esterification of 4-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: The major product would be Ethyl 4-(4-amino-3-nitrobenzenesulfonamido)benzoate.
Scientific Research Applications
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chloro-3-aminobenzenesulfonamido)benzoate
- Ethyl 4-(4-chloro-3-thiolbenzenesulfonamido)benzoate
- Ethyl 4-(4-chloro-3-methylbenzenesulfonamido)benzoate
Uniqueness
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)12-7-8-13(16)14(9-12)18(20)21/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYHHZKLIIEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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